molecular formula C14H14N2O4S B1517289 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide CAS No. 1040334-54-0

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

Cat. No. B1517289
CAS RN: 1040334-54-0
M. Wt: 306.34 g/mol
InChI Key: ZKNJKXUQFSKLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide” is a compound with the CAS Number: 1040334-54-0 . It has a molecular weight of 306.34 . The compound is stored at room temperature and is shipped at normal temperature .


Synthesis Analysis

The synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides has been reported . Another study also reported the synthesis of new molecules that combine sulfonamide and benzodioxane fragments .


Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The InChI code for the compound is 1S/C14H14N2O4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-6,9,16H,7-8,15H2 .


Chemical Reactions Analysis

The compound has been involved in antibacterial studies, showing potential against Escherichia coli and Bacillus subtilis . The IR spectrum of a similar compound showed peaks for N-H stretching, C-H stretching of the aromatic ring, -CH2 stretching, C=O stretching, C=C stretching of the aromatic ring, and -SO2 stretching .


Physical And Chemical Properties Analysis

The compound is an amorphous powder . It has a molecular weight of 306.34 . The compound is stored at room temperature and is shipped at normal temperature .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is utilized in the synthesis of pharmaceuticals due to its sulfonamide group, which is a common moiety in many therapeutic agents. It has been used to create derivatives that act as enzyme inhibitors, particularly targeting enzymes like α-glucosidase and acetylcholinesterase . These enzymes are relevant in the treatment of conditions like diabetes and Alzheimer’s disease.

Antioxidant Properties

The benzodioxin moiety is structurally related to natural antioxidants found in olive oil, such as hydroxytyrosol. Research indicates that derivatives of this compound can exhibit strong radical scavenging properties, which are valuable in developing treatments for oxidative stress-related diseases .

Anti-inflammatory Applications

Compounds with the benzodioxin structure have been shown to possess anti-inflammatory activities. This includes the inhibition of cyclooxygenases, which are enzymes involved in the inflammatory process. Therefore, this compound could be a precursor in the development of new anti-inflammatory drugs .

Antiviral Research

Sulfonamides, including derivatives of the compound , have been explored for their antiviral properties. They have been studied for their potential to inhibit the growth of viruses and block viral invasion into host cells, which is crucial in the fight against viral infections .

Antitumor Activity

The sulfonamide group is also associated with antitumor activity. Research has been conducted on derivatives of this compound for their ability to inhibit cancer cell growth and block tumor invasion, making it a candidate for cancer therapy research .

Neuroprotective Effects

Due to the presence of the benzodioxin ring, derivatives of this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress and inflammation play a significant role .

Electrochemical Applications

The electrochemical modification of the catechol moiety in compounds like hydroxytyrosol has led to the production of 2-amino-2,3-dihydro-1,4-benzodioxane derivatives. These derivatives have potential applications in electrochemical sensors and devices due to their stable electroactive properties .

Molecular Docking Studies

In silico molecular docking studies have been performed with derivatives of this compound to predict their binding affinities to various enzymes and receptors. This is an essential step in drug design and discovery, helping to identify potential drug candidates before synthesis and biological testing .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound has shown potential as an antibacterial agent . Further studies could explore its potential in other applications, such as antifungal, anti-inflammatory, and anti-protozoal agents . The compound could also be explored for its potential as an HIV protease inhibitor and as an anti-cancer agent .

properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-6,9,16H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNJKXUQFSKLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.